molecular formula C28H27NO5 B11057104 Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11057104
M. Wt: 457.5 g/mol
InChI Key: QGLPRHKQYGMOAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as L-proline in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving large-scale reactors, precise temperature control, and efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced acridine derivatives .

Scientific Research Applications

Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: An acridine derivative with antibacterial properties.

Uniqueness

Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a benzo[a]acridine core. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C28H27NO5/c1-28(2)14-20(31)24-22(16-10-12-19(30)21(13-16)33-3)23-17-8-6-5-7-15(17)9-11-18(23)29-26(24)25(28)27(32)34-4/h5-13,22,25,29-30H,14H2,1-4H3

InChI Key

QGLPRHKQYGMOAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C1C(=O)OC)NC3=C(C2C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5C=C3)C

Origin of Product

United States

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